Chiral Specificity in Enzymatic Acetylation: D-Threonine vs. L-Threonine
D-Threonine, N-acetyl- is the specific product of an enzymatic reaction using D-threonine as the substrate. In contrast, the analogous reaction using L-threonine would involve a different set of enzymes (e.g., L-threonine N-acetyltransferases) and produce the enantiomeric product, N-acetyl-L-threonine [1]. The BRENDA enzyme database confirms D-threonine is a substrate for the in vivo reaction `acetyl-CoA + D-threonine = CoA + N-acetyl-D-threonine` [2], while L-threonine participates in distinct pathways, such as its conversion to D-threonine by racemases [1]. This chiral specificity underscores that N-acetyl-D-threonine is not interchangeable with its L-form in enzyme-catalyzed processes.
| Evidence Dimension | Enzyme Substrate Specificity |
|---|---|
| Target Compound Data | Product of acetyl-CoA + D-threonine |
| Comparator Or Baseline | N-acetyl-L-threonine (Product of acetyl-CoA + L-threonine via distinct enzymes) |
| Quantified Difference | Enantioselective reaction; different enzyme sets required |
| Conditions | In vivo enzymatic assays as cataloged in BRENDA database |
Why This Matters
This differentiation is critical for researchers developing stereospecific biosynthetic pathways or using the compound as a chiral building block, where the L-enantiomer would yield opposite stereochemical outcomes.
- [1] BRENDA. (n.d.). Ligand D-threonine (brenda_ligand_id=1718). Retrieved from https://enzyme-information.de/ligand.php?brenda_ligand_id=1718 View Source
- [2] BRENDA. (n.d.). Ligand N-acetyl-D-threonine (brenda_ligand_id=94208). Retrieved from https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=94208 View Source
